H-DL-Val-Leu-Arg-pNA.CH3CO2H
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Overview
Description
H-DL-Val-Leu-Arg-pNA.CH3CO2H, also known as DL-Valyl-Leucyl-Arginyl-p-nitroanilide acetate salt, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those involved in fibrinolysis and other proteolytic processes. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its chromogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids (DL-Valine, Leucine, and Arginine) are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .
Scientific Research Applications
H-DL-Val-Leu-Arg-pNA.CH3CO2H is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:
Biochemical Assays: Used to measure the activity of proteolytic enzymes in various biological samples.
Medical Research: Employed in studies related to blood coagulation and fibrinolysis to understand the mechanisms of clot formation and dissolution.
Drug Development: Utilized in screening assays to identify potential inhibitors of proteolytic enzymes, which could be developed into therapeutic agents.
Industrial Applications: Applied in quality control processes to ensure the activity of enzyme preparations used in various industrial processes
Mechanism of Action
The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .
Comparison with Similar Compounds
H-DL-Val-Leu-Arg-pNA.CH3CO2H can be compared with other chromogenic peptide substrates such as:
H-D-Val-Leu-Lys-pNA dihydrochloride: Similar in structure but contains Lysine instead of Arginine.
H-D-Ile-Pro-Arg-pNA dihydrochloride: Contains Isoleucine and Proline in the peptide sequence.
H-D-Leu-Pro-pNA: A simpler peptide substrate with only two amino acids.
The uniqueness of this compound lies in its specific sequence, which makes it a suitable substrate for certain proteolytic enzymes, providing high sensitivity and specificity in enzymatic assays .
Biological Activity
The compound H-DL-Val-Leu-Arg-pNA.CH3CO2H is a synthetic tripeptide that has garnered attention due to its potential biological activities, particularly in the context of protease inhibition. This article delves into the biological activity of this compound, examining its enzymatic interactions, applications in biochemical assays, and relevance in therapeutic contexts.
Chemical Structure and Properties
This compound consists of three amino acids: valine (Val), leucine (Leu), and arginine (Arg), linked to a p-nitroaniline (pNA) moiety, which serves as a chromogenic substrate for various proteases. The acetate group (CH3CO2H) enhances solubility and stability in aqueous environments.
Structural Formula
The structural representation can be summarized as follows:
Enzymatic Interactions
The primary biological activity of H-DL-Val-Leu-Arg-pNA is its role as a substrate for various proteolytic enzymes. The pNA group is released upon cleavage by these enzymes, allowing for quantification through spectrophotometric methods.
Protease Specificity
Research indicates that H-DL-Val-Leu-Arg-pNA exhibits specificity towards several serine and metalloproteases. For instance, it has been utilized in assays to evaluate the activity of:
- Thrombin
- Plasmin
- Urokinase
In these assays, the amidolytic activity is measured by the release of p-nitroaniline at 405 nm, which correlates with enzyme activity .
Case Studies
- Proteolytic Activity Assessment : A study demonstrated that H-DL-Val-Leu-Arg-pNA could effectively differentiate between various proteases based on their substrate specificity. The compound was tested against several known proteases, showing varying degrees of activity and inhibition profiles .
- Inhibition Studies : Another investigation focused on the inhibition of urokinase and thrombin by related tripeptide analogs. It was found that modifications to the amino acid sequence significantly affected inhibitory potency, suggesting that H-DL-Val-Leu-Arg-pNA could serve as a lead compound for developing more potent inhibitors .
The mechanism by which H-DL-Val-Leu-Arg-pNA exerts its biological effects involves competitive inhibition of proteases. By mimicking natural substrates, it binds to the active site of enzymes, thereby preventing substrate turnover.
Summary of Key Findings
Properties
Molecular Formula |
C25H42N8O7 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1 |
InChI Key |
MBSRKKXVZCDQSH-PCNXCSAASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
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